molecular formula C17H19ClN2O3 B4504349 8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B4504349
M. Wt: 334.8 g/mol
InChI Key: ZAPSMMDORYMJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane features a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane core linked to a 4-chloroindole moiety via an acetyl group. This structure combines the conformational rigidity of the spirocycle with the pharmacophoric indole ring, a motif often associated with enzyme inhibition and receptor modulation.

Properties

IUPAC Name

2-(4-chloroindol-1-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c18-14-2-1-3-15-13(14)4-7-20(15)12-16(21)19-8-5-17(6-9-19)22-10-11-23-17/h1-4,7H,5-6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPSMMDORYMJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CN3C=CC4=C3C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via halogenation reactions, such as using thionyl chloride or phosphorus pentachloride.

    Spirocyclic Formation: The spirocyclic structure is formed through a cyclization reaction, often involving a nucleophilic substitution reaction where a suitable leaving group is displaced by a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical Properties

  • Metabolic Stability : The acetyl group may undergo hydrolysis, whereas the dioxolane ring in the spirocycle confers resistance to oxidative metabolism .
  • Solubility : Hydroxamic acid derivatives () exhibit higher solubility due to ionizable groups, whereas halogenated benzyl analogs () are more lipophilic .

Key Research Findings

  • Spirocycle Flexibility : Modifications to the spirocyclic core (e.g., 1,4-dioxa-8-azaspiro[4.6]undecane in ) alter ring strain and conformational dynamics, impacting binding to sterically sensitive targets .
  • Substituent Effects : Fluorine or chlorine at the indole 4/5-position improves target affinity in enzyme inhibition assays, with chloro providing a stronger electron-withdrawing effect .

Biological Activity

The compound 8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel organic molecule characterized by its unique spirocyclic structure and the presence of both indole and dioxane moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of the compound is C17H19ClN2O3C_{17}H_{19}ClN_{2}O_{3} with a molar mass of approximately 334.8 g/mol. Its structural features include:

  • A chloroindole moiety which is known for various biological activities.
  • A dioxane ring that contributes to its chemical reactivity and stability.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

The compound shows promising antimicrobial properties, particularly against various strains of bacteria and fungi. For instance, studies have demonstrated significant activity against Mycobacterium abscessus with a minimum inhibitory concentration (MIC) ranging from 0.050.05 to 0.125μg/mL0.125\,\mu g/mL .

Anticancer Properties

Indole derivatives are often associated with anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Biological Activity Summary

Biological Activity Target Organism/Cell Line MIC (µg/mL) Reference
AntimicrobialMycobacterium abscessus0.05 - 0.125
AnticancerVarious cancer cell linesNot specified
CytotoxicityTHP-1 macrophages>1910 (SI)

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • The chloro group enhances the compound's lipophilicity, facilitating membrane penetration.
  • The carbonyl moiety from the acetyl group may participate in hydrogen bonding with target proteins, potentially disrupting their function.

Comparative Analysis

A comparative analysis with other compounds having similar structural features reveals that:

  • Compounds containing indole and dioxane rings often exhibit enhanced biological activities compared to those lacking these features.

Table 2: Comparison with Similar Compounds

Compound Name Structure Features Biological Activity
5-ChloroindoleIndole core with chlorine substituentAnticancer properties
1,4-Dioxa-spiro[4.5]decaneDioxane ring without indoleAntimicrobial activity
Acetylated indole derivativesVariations in acyl groupsDiverse biological activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.